3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the isobutyl, trimethyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, phenylboronic acids, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and phenylboronic acids, often in the presence of catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the isobutyl group.
3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the phenyl group.
Uniqueness
The presence of both the isobutyl and phenyl groups in 3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione contributes to its unique chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it distinct from similar compounds.
Biological Activity
3-Isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest due to its potential biological activities. This article summarizes its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H15N5O2
- Molecular Weight : 309.3226 g/mol
- CAS Number : 900275-60-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral agent and its interaction with specific biological pathways.
Antiviral Activity
Research indicates that compounds similar to 3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine have shown significant antiviral properties. For instance:
- Herpes Simplex Virus (HSV) : The compound has demonstrated efficacy against HSV by reducing the frequency and duration of recurrent lesions in animal models. In a study involving guinea pigs, topical application led to fewer episodes of lesions compared to controls .
The proposed mechanism of action involves the inhibition of viral replication through interaction with viral enzymes or host cell pathways. The compound may act on the phosphodiesterase (PDE) pathway:
- PDE Inhibition : Compounds targeting PDE4 have shown promise in managing inflammatory responses and viral infections. The inhibition of PDE4 can enhance cyclic AMP levels, leading to improved immune responses .
Case Studies and Research Findings
-
Study on Antiproliferative Effects :
- A study evaluated the antiproliferative effects of imidazo[2,1-f]purines on breast cancer cells. Compounds with similar structures demonstrated significant inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involved cell cycle arrest and apoptosis induction in cancer cells .
- In Vivo Efficacy :
-
Pharmacokinetics :
- Pharmacokinetic studies suggest that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for therapeutic applications against viral infections and possibly other diseases.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4,7,8-trimethyl-2-(2-methylpropyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-12(2)11-23-18(26)16-17(22(5)20(23)27)21-19-24(13(3)14(4)25(16)19)15-9-7-6-8-10-15/h6-10,12H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRIXXPPOGLKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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